molecular formula C9H11F3N2O3S B6350623 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide CAS No. 1206524-63-1

3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide

Cat. No.: B6350623
CAS No.: 1206524-63-1
M. Wt: 284.26 g/mol
InChI Key: JZPXWQUZFKWDEI-UHFFFAOYSA-N
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Description

3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C9H11F3N2O3S. It is characterized by the presence of an amino group, a trifluoromethoxyethyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide typically involves the introduction of the trifluoromethoxyethyl group to a benzenesulfonamide precursor. One common method is the nucleophilic substitution reaction where a suitable trifluoromethoxyethylating agent reacts with a benzenesulfonamide derivative under controlled conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzenesulfonamide derivatives, while reduction of the sulfonamide group may produce primary amines .

Scientific Research Applications

3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxyethyl group can enhance the compound’s binding affinity and specificity towards its target, potentially leading to inhibition or modulation of the target’s activity. The sulfonamide moiety is known to interact with various biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

    3-Amino-N-ethylbenzenesulfonamide: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    3-Amino-N-[2-(methoxy)ethyl]benzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group, affecting its reactivity and interactions.

Uniqueness: The presence of the trifluoromethoxyethyl group in 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. This uniqueness can be leveraged in the design of compounds with specific desired properties .

Properties

IUPAC Name

3-amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O3S/c10-9(11,12)17-5-4-14-18(15,16)8-3-1-2-7(13)6-8/h1-3,6,14H,4-5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPXWQUZFKWDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCOC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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